molecular formula C20H19N3O4 B6529203 N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946239-30-1

N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide

Cat. No.: B6529203
CAS No.: 946239-30-1
M. Wt: 365.4 g/mol
InChI Key: VBMUOQVMKZSDQH-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 1,3,4-oxadiazole core substituted with an ethyl group at position 5 and a phenoxy-acetamide moiety at position 2. The compound’s structure integrates a 4-acetylphenyl group linked via an acetamide bridge, which likely enhances its pharmacokinetic properties, such as membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-19-22-23-20(27-19)15-5-4-6-17(11-15)26-12-18(25)21-16-9-7-14(8-10-16)13(2)24/h4-11H,3,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMUOQVMKZSDQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=C(C=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name Core Structure Modifications Molecular Weight Key Properties/Activities Reference
N-(4-acetylphenyl)-2-((5-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Bromophenylquinoline-thioacetamide linkage 568.47 g/mol High yield (86%); IR/NMR data reported
2-((5-Benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide Benzofuran-oxadiazole hybrid 414.86 g/mol Antimicrobial activity (Laccase catalysis)
N-(2,5-dimethylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)-2,5-dimethyl-1H-pyrrol-1-yl]acetamide Pyrrol-oxadiazole substituent 352.43 g/mol Available for screening (5 mg stock)
2-[2-(5-ethyl-1,3,4-oxadiazol-2-yl)indol-1-yl]-N-[(4-methylphenyl)methyl]acetamide Indole-oxadiazole hybrid 374.44 g/mol Supplier data available
N-(4-acetylphenyl)-2-(1H-tetrazol-1-yl)acetamide Tetrazole instead of oxadiazole 247.26 g/mol Lower synthetic yield (34%)

Key Comparative Insights

Synthetic Accessibility: The bromophenylquinoline derivative () achieved an 86% yield, indicating efficient coupling reactions for oxadiazole-thioacetamide hybrids. In contrast, tetrazole analogs () exhibited lower yields (32–34%), highlighting the synthetic challenge of substituting oxadiazole with alternative heterocycles . The target compound’s ethyl-oxadiazole-phenoxy scaffold may benefit from similar high-yield protocols, though direct data is absent.

Biological Activity: Benzofuran-oxadiazole derivatives () demonstrated potent antimicrobial activity via Laccase catalysis, suggesting that the oxadiazole core is critical for enzyme interaction. Pyrrol- and indole-containing analogs (–13) are used in screening libraries, implying their utility in target-agnostic bioactivity studies. The target compound’s acetylphenyl group could offer specificity for acetyltransferase or kinase targets .

Physicochemical Properties: Molecular weights range from 247–568 g/mol across analogs. The target compound (~352–374 g/mol, inferred from –13) falls within the ideal range for drug-likeness (300–500 g/mol). The phenoxy-acetamide linkage (common in ) likely improves solubility compared to thioacetamide or tetrazole derivatives .

Spectral Characterization :

  • IR spectra of similar compounds (e.g., ) show distinct NH (3446 cm⁻¹) and C=O (1670 cm⁻¹) stretches. ¹H NMR signals for acetyl (δ 2.57 ppm) and CH₂ (δ 4.51 ppm) groups provide benchmarks for verifying the target compound’s structure .

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